Cas no 926211-83-8 (2-(3-Bromophenoxy)ethanamine)

2-(3-Bromophenoxy)ethanamine structure
2-(3-Bromophenoxy)ethanamine structure
Product Name:2-(3-Bromophenoxy)ethanamine
Número CAS:926211-83-8
MF:C8H10BrNO
Megavatios:216.07510137558
MDL:MFCD09042556
CID:858990
PubChem ID:16770281
Update Time:2025-06-28

2-(3-Bromophenoxy)ethanamine Propiedades químicas y físicas

Nombre e identificación

    • 2-(3-Bromophenoxy)ethanamine
    • [2-(3-Bromophenoxy)ethyl]amine hydrochloride
    • 2-(3-BROMO-PHENOXY)-ETHYLAMINE
    • 2-(3-bromophenoxy)ethylamine
    • 2-(3-Bromophenoxy)ethan-1-amine
    • 1-(2-aminoethoxy)-3-bromobenzene
    • SBB072545
    • ST095893
    • SY039347
    • AM804556
    • 2-(3-bromophenoxy)ethanamine hydrochloride
    • T3136
    • 2-(3-Bromophenoxy)ethanamine (ACI)
    • CS-12184
    • CS-0018040
    • SB77020
    • MFCD09042556
    • ALBB-025488
    • EN300-58514
    • 926211-83-8
    • CHEMBL4943175
    • DB-121597
    • AKOS000126906
    • SCHEMBL2754673
    • DTXSID40588150
    • MDL: MFCD09042556
    • Renchi: 1S/C8H10BrNO/c9-7-2-1-3-8(6-7)11-5-4-10/h1-3,6H,4-5,10H2
    • Clave inchi: CKQSFXLELCTIFC-UHFFFAOYSA-N
    • Sonrisas: BrC1C=C(OCCN)C=CC=1

Atributos calculados

  • Calidad precisa: 214.99458g/mol
  • Masa isotópica única: 214.99458g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 1
  • Recuento de receptores de enlace de hidrógeno: 2
  • Recuento de átomos pesados: 11
  • Cuenta de enlace giratorio: 3
  • Complejidad: 110
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Superficie del Polo topológico: 35.2
  • Xlogp3: 1.6

2-(3-Bromophenoxy)ethanamine Información de Seguridad

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2-(3-Bromophenoxy)ethanamine Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Hydrazine Solvents: Ethanol ,  Methanol ;  16 h, reflux
Referencia
Preparation of 1H-1,2,3-triazole-5-carboxylic acid derivatives as glycolate oxidase inhibitors for the treatment of hyperoxaluria and related diseases
, World Intellectual Property Organization, , ,

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: (Dimethyl sulfide)trihydroboron Solvents: 1,2-Dimethoxyethane ;  0.5 h, reflux; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ;  0.5 h, reflux; cooled
1.3 Reagents: Sodium hydroxide Solvents: Water ;  basified
Referencia
Heteroaryl-containing thiourea derivatives useful as inhibitors of herpes viruses
, World Intellectual Property Organization, , ,

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: (Dimethyl sulfide)trihydroboron Solvents: 1,2-Dimethoxyethane ;  0.5 h, reflux; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ;  0.5 h, reflux
Referencia
Acetamide and substituted acetamide-containing aryl thiourea derivatives useful as inhibitors of herpes viruses
, World Intellectual Property Organization, , ,

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ;  1.5 h, reflux; reflux → rt
Referencia
Amine derivatives and their preparation, pharmaceutical compositions and use in the treatment of ophthalmic diseases
, World Intellectual Property Organization, , ,

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ;  1.5 h, rt → reflux; reflux → rt
Referencia
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, World Intellectual Property Organization, , ,

Métodos de producción 6

Condiciones de reacción
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ;  1.5 h, reflux; reflux → rt
Referencia
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Métodos de producción 7

Condiciones de reacción
1.1 Reagents: Boron trifluoride etherate ,  Potassium borohydride Solvents: Tetrahydrofuran ;  0 °C; 1 h, 0 °C; 12 h, 0 °C
Referencia
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Métodos de producción 8

Condiciones de reacción
1.1 Reagents: Hydrazine Solvents: Ethanol ;  16 h, reflux
Referencia
Triazolecarboxylic acid derivatives as glycolate oxidase inhibitors for the treatment of disease and their preparation
, World Intellectual Property Organization, , ,

Métodos de producción 9

Condiciones de reacción
1.1 Reagents: (Dimethyl sulfide)trihydroboron Solvents: 1,2-Dimethoxyethane ;  0.5 h, reflux; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ;  0.5 h, reflux
Referencia
Aryl- and heteroaryl-substituted thiourea derivatives useful as inhibitors of herpes viruses
, World Intellectual Property Organization, , ,

Métodos de producción 10

Condiciones de reacción
1.1 Reagents: (Dimethyl sulfide)trihydroboron Solvents: 1,2-Dimethoxyethane ;  0.5 h, reflux; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ;  0.5 h, reflux
1.3 Reagents: Sodium hydroxide Solvents: Water ;  basified, cooled
Referencia
Alpha-methylbenzyl-containing thiourea derivatives containing a phenylenediamine group, useful as inhibitors of herpes viruses
, World Intellectual Property Organization, , ,

Métodos de producción 11

Condiciones de reacción
1.1 Reagents: (Dimethyl sulfide)trihydroboron Solvents: 1,2-Dimethoxyethane ;  0.5 h, reflux; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ;  0.5 h, reflux; cooled
1.3 Reagents: Sodium hydroxide Solvents: Water ;  basified
Referencia
Heterocyclic carboxamide-containing thiourea derivatives containing a phenylenediamine group, useful as inhibitors of herpes viruses
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Métodos de producción 12

Condiciones de reacción
1.1 Reagents: (Dimethyl sulfide)trihydroboron Solvents: 1,2-Dimethoxyethane ;  0.5 h, reflux; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ;  0.5 h, reflux
1.3 Reagents: Sodium hydroxide Solvents: Water ;  basified, cooled
Referencia
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2-(3-Bromophenoxy)ethanamine Raw materials

2-(3-Bromophenoxy)ethanamine Preparation Products

2-(3-Bromophenoxy)ethanamine Proveedores

Amadis Chemical Company Limited
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
(CAS:926211-83-8)2-(3-Bromophenoxy)ethanamine
Número de pedido:A909940
Estado del inventario:in Stock
Cantidad:5.0g/10.0g/25.0g/50.0g
Pureza:99%
Información sobre precios actualizada por última vez:Friday, 30 August 2024 12:36
Precio ($):318.0/540.0/1134.0/1928.0
Correo electrónico:sales@amadischem.com
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:926211-83-8)2-(3-Bromophenoxy)ethanamine
A909940
Pureza:99%/99%/99%/99%
Cantidad:5.0g/10.0g/25.0g/50.0g
Precio ($):318.0/540.0/1134.0/1928.0